Lincomycin 2-phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

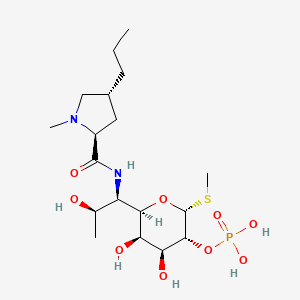

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-[(1R,2R)-2-hydroxy-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N2O9PS/c1-5-6-10-7-11(20(3)8-10)17(24)19-12(9(2)21)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,21-23H,5-8H2,1-4H3,(H,19,24)(H2,25,26,27)/t9-,10-,11+,12-,13-,14+,15-,16-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNQOUOFMWKNLY-AVENPWRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35N2O9PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27480-30-4 | |

| Record name | Lincomycin-2-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027480304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LINCOMYCIN-2-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4RBJ6PFR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Lincomycin 2-phosphate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lincomycin (B1675468) 2-phosphate is a phosphate (B84403) ester derivative of lincomycin, a lincosamide antibiotic. While not as commonly used clinically as its chlorinated analog, clindamycin, lincomycin and its derivatives remain important in specific therapeutic contexts and serve as valuable molecules in the study of antibiotic mechanisms and the development of new antimicrobial agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Lincomycin 2-phosphate, including detailed experimental protocols and a visualization of its mechanism of action.

Chemical Structure and Properties

This compound is characterized by a propylhygric acid moiety linked to a methylthio-lincosamide sugar through an amide bond. The defining feature of this derivative is the phosphate group esterified at the 2-position of the lincosamide sugar.

Chemical Structure:

-

IUPAC Name: [(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-[(1R,2R)-2-hydroxy-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-methylsulfanyloxan-3-yl] dihydrogen phosphate[1][2]

-

Canonical SMILES: CCC[C@@H]1C--INVALID-LINK--C(=O)N--INVALID-LINK--O">C@@H[C@@H]2--INVALID-LINK--SC)OP(=O)(O)O)O">C@@HO[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 486.52 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | >208 °C (decomposes) | |

| Solubility | Slightly soluble in water and methanol (B129727) (with heating) | |

| pKa | 7.6 (for the parent compound, lincomycin) |

Mechanism of Action

This compound is a prodrug that is hydrolyzed in vivo to the active form, lincomycin. Lincomycin, like other lincosamide antibiotics, exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. The primary target is the 50S subunit of the bacterial ribosome.

By binding to the 23S rRNA of the 50S subunit, lincomycin interferes with the peptidyl transferase center. This interference blocks the binding of aminoacyl-tRNA to the A-site and stimulates the dissociation of peptidyl-tRNA from the P-site, thereby preventing the elongation of the polypeptide chain.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound generally involves the selective phosphorylation of the 2-hydroxyl group of a protected lincomycin derivative, followed by deprotection. A general method is described in the patent literature.

Materials:

-

Lincomycin hydrochloride

-

Anisaldehyde

-

Dimethylformamide (DMF)

-

Benzene

-

Phosphorus oxychloride (POCl₃)

-

Pyridine

-

Water

-

Dowex 1-X2 ion-exchange resin (acetate form)

-

Acetone

Procedure:

-

Protection of Lincomycin:

-

Dissolve lincomycin hydrochloride in a mixture of DMF, anisaldehyde, and benzene.

-

Heat the mixture to form the 3,4-O-anisylidene lincomycin derivative. The water formed during the reaction is removed by azeotropic distillation with benzene.

-

The protected lincomycin is then converted to the free base.

-

-

Phosphorylation:

-

The protected lincomycin is dissolved in a suitable solvent and treated with a phosphorylating agent, such as phosphorus oxychloride, in the presence of a base like pyridine. This step selectively phosphorylates the 2-hydroxyl group.

-

-

Hydrolysis and Deprotection:

-

The reaction mixture is then carefully hydrolyzed with water to form the phosphate ester.

-

The anisylidene protecting group is removed by acid hydrolysis.

-

-

Purification:

-

The crude this compound is purified by ion-exchange chromatography using a Dowex 1-X2 resin.

-

The product is eluted with a gradient of ammonium acetate.

-

The fractions containing this compound are collected, and the ammonium acetate is removed.

-

The final product can be obtained by crystallization.

-

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in sterile deionized water)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strain of interest (e.g., Staphylococcus aureus)

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

-

Spectrophotometer

-

Incubator (35 ± 2 °C)

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Plate Preparation:

-

Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the this compound stock solution to well 1.

-

Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. The growth control well should be turbid, and the sterility control well should be clear.

-

In Vitro Translation Inhibition Assay

This assay directly measures the effect of an antibiotic on bacterial protein synthesis in a cell-free system.

Materials:

-

Bacterial cell-free transcription-translation system (e.g., E. coli S30 extract)

-

Reporter plasmid DNA (e.g., encoding luciferase or GFP)

-

Amino acid mix

-

Energy source (ATP, GTP)

-

This compound dilutions

-

Luminometer or fluorometer

Procedure:

-

Reaction Setup:

-

On ice, prepare a master mix containing the S30 extract, reaction buffer, amino acids, and energy source according to the manufacturer's protocol.

-

Add the reporter plasmid DNA to the master mix.

-

In a microplate, aliquot the master mix.

-

Add different concentrations of this compound to the wells. Include a positive control (a known translation inhibitor like chloramphenicol) and a negative control (no inhibitor).

-

-

Incubation:

-

Incubate the reaction plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours).

-

-

Signal Detection:

-

If using a luciferase reporter, add the luciferase substrate to each well and measure the luminescence using a luminometer.

-

If using a GFP reporter, measure the fluorescence using a fluorometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the negative control.

-

Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of protein synthesis).

-

Conclusion

This compound, as a derivative of a well-established antibiotic, provides a valuable subject for research in medicinal chemistry and microbiology. Its chemical properties and mechanism of action are well-characterized, and the experimental protocols provided herein offer a foundation for further investigation into its biological activity and potential applications. The detailed methodologies for synthesis and biological evaluation are crucial for researchers aiming to explore the therapeutic potential of lincosamide antibiotics and to develop novel strategies to combat bacterial infections.

References

Mechanism of action of Lincomycin 2-phosphate

An In-Depth Technical Guide to the Mechanism of Action of Lincomycin (B1675468) 2-Phosphate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Lincomycin 2-phosphate is a phosphate (B84403) ester prodrug of lincomycin, a lincosamide antibiotic effective against Gram-positive bacteria.[1] Upon administration, it undergoes hydrolysis to yield the active compound, lincomycin. The primary mechanism of action of lincomycin is the inhibition of bacterial protein synthesis.[2] It selectively binds to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase reaction and preventing the elongation of the polypeptide chain.[3][4] This guide provides a detailed examination of its molecular interactions, quantitative efficacy, resistance mechanisms, and the key experimental protocols used for its characterization.

Introduction to Lincomycin

Lincomycin is a narrow-spectrum antibiotic isolated from the soil bacterium Streptomyces lincolnensis.[5] It belongs to the lincosamide class, which is structurally distinct from macrolides but shares a similar mechanism of action.[6] Due to certain adverse effects, its clinical use has often been superseded by its semi-synthetic derivative, clindamycin, which exhibits higher efficacy and a broader spectrum of activity.[5] Lincomycin is primarily indicated for serious infections caused by susceptible strains of streptococci, pneumococci, and staphylococci in patients for whom penicillin is inappropriate.[5] The this compound form is a water-soluble ester designed to be cleaved by endogenous phosphatases to release the active lincomycin molecule.[1][7]

The Molecular Target: The Bacterial 50S Ribosomal Subunit

The bacterial 70S ribosome, composed of a small (30S) and a large (50S) subunit, is the cellular machinery responsible for protein synthesis and a primary target for many antibiotics.[7][8] Lincomycin specifically targets the 50S subunit, which houses the peptidyl transferase center (PTC). The PTC, located within the 23S ribosomal RNA (rRNA), is the active site that catalyzes the formation of peptide bonds between amino acids, a critical step in polypeptide chain elongation.[3][9]

Core Mechanism of Action

The antibacterial activity of lincomycin is achieved through a multi-step process that culminates in the cessation of protein synthesis.

Hydrolysis of Prodrug and Binding to the 50S Subunit

This compound is biologically inactive. In vivo, it is hydrolyzed by cellular phosphatases, releasing the active lincomycin. This active molecule then penetrates the bacterial cell and binds to the 23S rRNA component of the 50S ribosomal subunit.[10][11]

Interference with the Peptidyl Transferase Center (PTC)

Lincomycin binds at or near the A-site (aminoacyl site) within the PTC.[3] This binding sterically hinders the correct positioning of the aminoacyl-tRNA, the molecule responsible for delivering the next amino acid to the growing polypeptide chain. By occupying this critical space, lincomycin directly inhibits the formation of a peptide bond.[6][7] While some antibiotics cause misreading of the mRNA template, lincomycin's action is a direct blockade of the transpeptidation step.[4]

References

- 1. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 4. benchchem.com [benchchem.com]

- 5. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hydrolysis of lincomycin-2-phosphate and clindamycin-2-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Real Time In-cell NMR: Ribosome Targeted Antibiotics Modulate Quinary Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mode of Action of Lincomycin 2-Phosphate

Introduction

Lincomycin (B1675468) 2-phosphate is a water-soluble phosphate (B84403) ester of lincomycin, a lincosamide antibiotic derived from the actinomycete Streptomyces lincolnensis.[][2][3] In biological systems, it is anticipated that this ester is cleaved, releasing the active compound, lincomycin. Therefore, the mode of action discussed herein pertains to lincomycin. This antibiotic exhibits a narrow spectrum of activity, primarily targeting Gram-positive bacteria such as Staphylococcus, Streptococcus, and Pneumococcus, as well as some anaerobic bacteria.[2][4][5] Due to its efficacy against serious bacterial infections, particularly in patients with penicillin allergies, it holds a significant place in clinical practice.[3] This document provides an in-depth exploration of lincomycin's molecular mechanism, the development of bacterial resistance, and the experimental methodologies used for its study.

Primary Mode of Action: Inhibition of Bacterial Protein Synthesis

The fundamental mechanism of lincomycin is the disruption of bacterial protein synthesis, leading to a predominantly bacteriostatic effect, although bactericidal activity can be observed at higher concentrations.[6][7] This action is highly specific to the bacterial ribosome, which is structurally distinct from its eukaryotic counterpart.

The process unfolds through the following key steps:

-

Binding to the 50S Ribosomal Subunit : Lincomycin specifically targets the large 50S subunit of the bacterial 70S ribosome.[4][8]

-

Interaction with 23S rRNA : The binding site is located on the 23S ribosomal RNA (rRNA) component of the 50S subunit.[6] This interaction occurs within the peptidyl transferase center (PTC), a critical region responsible for catalyzing the formation of peptide bonds.[8]

-

Interference with Peptide Chain Elongation : By binding to this site, lincomycin obstructs the ribosomal exit tunnel, the channel through which newly synthesized (nascent) polypeptide chains emerge from the ribosome.[8] This steric hindrance prevents the elongation of the amino acid chain, effectively halting protein synthesis.[5][8] It interferes with the transfer of the growing peptide chain from the A-site (aminoacyl site) to the P-site (peptidyl site).[4]

The cessation of protein production prevents bacteria from synthesizing essential enzymes and structural proteins required for growth and replication, thereby inhibiting their proliferation.[8]

Mechanisms of Bacterial Resistance

The clinical efficacy of lincomycin can be compromised by the development of bacterial resistance. Three primary mechanisms have been identified.[7][9][10]

-

Target Site Modification : This is the most prevalent resistance strategy.[9] It involves enzymatic modification of the antibiotic's binding site on the ribosome.

-

Action : Methylation of a specific adenine (B156593) residue (A2058) within the 23S rRNA.[10]

-

Genetic Basis : This modification is catalyzed by erythromycin (B1671065) ribosome methylase (erm) enzymes.[9]

-

Phenotype : This alteration reduces the binding affinity of not only lincosamides but also macrolides and streptogramin B antibiotics, a phenotype known as MLSB resistance.[9][10] This resistance can be either constitutive (the methylase is always produced) or inducible (production is triggered by the presence of an inducing agent like erythromycin).[9]

-

-

Enzymatic Inactivation : Bacteria may acquire genes that encode enzymes capable of chemically modifying and inactivating lincomycin directly.

-

Active Efflux : Some bacteria possess membrane pumps that actively expel the antibiotic from the cell, preventing it from reaching its intracellular target.

-

Action : Transmembrane proteins recognize and export lincomycin, maintaining a low intracellular concentration.[7][9]

-

Genetic Basis : An example is the efflux pump encoded by the msrA gene, which can confer resistance to macrolides and streptogramins and contribute to reduced susceptibility to lincosamides.[9]

-

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of Lincomycin

The following table summarizes the MIC range for lincomycin against several key pathogenic bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Bacterial Species | MIC Range (μg/mL) |

| Staphylococcus aureus | 0.2 - 32 |

| Streptococcus pneumoniae | 0.05 - 0.4 |

| Streptococcus pyogenes | 0.04 - 0.8 |

(Data sourced from Wikipedia)[2]

Table 2: Pharmacokinetic Parameters of Lincomycin

This table presents key pharmacokinetic data following the administration of a 600 mg dose of lincomycin in adults.

| Administration Route | Average Peak Serum Concentration (Cmax) | Time to Peak (Tmax) | Therapeutic Duration |

| Intramuscular (IM) | 11.6 μg/mL | 60 minutes | 17 - 20 hours |

| Intravenous (IV) Infusion (2 hours) | 15.9 μg/mL | End of infusion | 14 hours |

(Data sourced from RxList and Medscape)[6][11]

Experimental Protocols

Detailed experimental protocols are essential for studying lincomycin's mode of action and resistance. Below are generalized methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of lincomycin required to inhibit bacterial growth.

-

Materials : 96-well microtiter plates, cation-adjusted Mueller-Hinton broth (CAMHB), lincomycin stock solution, bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL).

-

Protocol :

-

Prepare serial two-fold dilutions of lincomycin in CAMHB across the wells of a microtiter plate. A typical range might be 0.06 to 128 µg/mL.

-

Include a positive control well (broth + bacteria, no antibiotic) and a negative control well (broth only).

-

Dilute the standardized bacterial inoculum and add it to each well (except the negative control) to achieve a final concentration of ~5 x 105 CFU/mL.

-

Incubate the plate at 35-37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of lincomycin in which there is no visible turbidity (bacterial growth).

-

Detection of Inducible MLSB Resistance (D-Test)

This disk diffusion assay is used to differentiate inducible clindamycin (B1669177)/lincomycin resistance from other resistance phenotypes in staphylococci.

-

Materials : Mueller-Hinton agar (B569324) plate, bacterial inoculum standardized to 0.5 McFarland, erythromycin (15 µg) disk, and a clindamycin (2 µg) disk (clindamycin is often used as the class representative for lincosamides).

-

Protocol :

-

Inoculate the Mueller-Hinton agar plate with the test organism to create a uniform bacterial lawn.

-

Place the erythromycin and clindamycin disks on the agar surface, spaced 15-26 mm apart (edge to edge).

-

Incubate the plate at 35-37°C for 16-18 hours.

-

Interpretation :

-

D-Zone Positive : A flattening of the inhibition zone around the clindamycin disk adjacent to the erythromycin disk, forming a "D" shape, indicates that erythromycin has induced resistance to clindamycin.[9]

-

D-Zone Negative : Circular inhibition zones around both disks indicate susceptibility to clindamycin.

-

Resistant : If the organism grows up to the edge of both disks, it is constitutively resistant to both.

-

-

Molecular Detection of Resistance Genes via PCR

Polymerase Chain Reaction (PCR) is used to detect the presence of specific resistance genes (erm, lnu) in a bacterial isolate.

-

Materials : Bacterial DNA extract, gene-specific primers for target genes (e.g., ermA, ermC, lnuA), Taq polymerase, dNTPs, PCR buffer, thermocycler.

-

Protocol Workflow :

-

DNA Extraction : Isolate genomic DNA from the bacterial culture.

-

PCR Amplification : Set up a PCR reaction containing the extracted DNA, specific forward and reverse primers for the target resistance gene, and the PCR master mix.

-

Thermocycling : Run the reaction in a thermocycler with programmed stages for denaturation, annealing (primer-specific temperature), and extension.

-

Gel Electrophoresis : Analyze the PCR product by running it on an agarose (B213101) gel. The presence of a band of the expected size indicates a positive result for the resistance gene.

-

References

- 2. Lincomycin - Wikipedia [en.wikipedia.org]

- 3. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Lincomycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. Lincocin (Lincomycin Hcl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Lincomycin Hydrochloride? [synapse.patsnap.com]

- 9. benchchem.com [benchchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Lincocin (lincomycin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

Lincomycin 2-phosphate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lincomycin 2-phosphate, a phosphate (B84403) ester of the lincosamide antibiotic Lincomycin. This document consolidates key chemical and physical data, outlines its biological activity and mechanism of action, and provides insights into its analysis and synthesis.

Core Data Presentation

The following tables summarize the essential quantitative information for this compound.

| Identifier | Value | Reference |

| CAS Number | 27480-30-4 | [1][2][3] |

| Molecular Formula | C18H35N2O9PS | [1][2][3][4][5] |

| Synonyms | Clindamycin Phosphate EP Impurity F, Lincomycin phosphate | [1][4] |

| Physicochemical Properties | Value | Reference |

| Molecular Weight | 486.52 g/mol | [1][3][4][5] |

| Appearance | White to Off-white Solid | [4] |

| Solubility | Slightly soluble in water and methanol (B129727) (with heating) | [4] |

| Storage Temperature | -20 °C | [4] |

Biological Activity and Mechanism of Action

This compound is a derivative of Lincomycin, an antibiotic that inhibits bacterial protein synthesis. The parent compound, Lincomycin, binds to the 23S portion of the 50S ribosomal subunit, causing premature dissociation of the peptidyl-tRNA from the ribosome. This compound is considered a pro-drug, which is converted to the active form, Lincomycin, in the body.

The primary application of this compound is in veterinary medicine. It is also recognized as an impurity in the production of Clindamycin.[1][4] The antibacterial spectrum is primarily against Gram-positive bacteria.

Mechanism of Action on Bacterial Ribosome

Caption: Inhibition of bacterial protein synthesis by Lincomycin.

Experimental Protocols

Synthesis and Purification of this compound

A general method for the preparation and purification of this compound involves the phosphorylation of Lincomycin followed by purification using ion-exchange chromatography.

Materials:

-

Lincomycin

-

Phosphorylating agent

-

Quaternary ammonium (B1175870) resin (e.g., Dowex 1-X2)

-

Elution buffers (e.g., ammonium acetate)

-

Solvents for precipitation (e.g., acetone)

Procedure:

-

Phosphorylation: React Lincomycin with a suitable phosphorylating agent.

-

Ion-Exchange Chromatography:

-

Load the reaction mixture onto a Dowex 1-X2 column (or equivalent).

-

Elute with a stepwise gradient of ammonium acetate (B1210297).

-

Collect fractions containing this compound.

-

-

Desalting and Precipitation:

-

Remove the ammonium acetate from the collected fractions, for example, by heating or lyophilization.

-

Dissolve the residue in water and precipitate the product by adding a solvent like acetone.

-

-

Drying: Dry the purified this compound under vacuum.

Caption: General workflow for the purification of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

The following is a general HPLC method for the analysis of Lincomycin, which can be adapted for this compound.

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and phosphate buffer (pH 6.0) with a gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Biosynthesis of the Parent Compound, Lincomycin

Lincomycin is a natural product synthesized by the bacterium Streptomyces lincolnensis. The biosynthesis involves two main precursors: propylproline and a C8 amino-sugar (methylthiolincosamide). These are synthesized through separate pathways and then condensed.

Caption: Simplified biosynthetic pathway of Lincomycin.

References

- 1. benchchem.com [benchchem.com]

- 2. A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | TRC-L466205-10MG | LGC Standards [lgcstandards.com]

- 5. GSRS [gsrs.ncats.nih.gov]

Spectroscopic Profile of Lincomycin 2-Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Lincomycin 2-phosphate, a key derivative of the lincosamide antibiotic, lincomycin. This document is intended to serve as a valuable resource for researchers and professionals involved in the analysis, characterization, and development of this compound. While a complete set of publicly available spectra is limited, this guide compiles the existing data and provides expected spectral characteristics based on the molecular structure and data from related compounds.

Chemical and Physical Properties

This compound is a phosphate (B84403) ester of lincomycin, a naturally occurring antibiotic. The addition of the phosphate group alters its physicochemical properties, notably its solubility.

| Property | Value | Source |

| Chemical Formula | C₁₈H₃₅N₂O₉PS | [1][2][3] |

| Molecular Weight | 486.52 g/mol | [1] |

| Exact Mass | 486.1801 Da | [1] |

| CAS Number | 27480-30-4 | [1][2] |

Mass Spectrometry Data

High-resolution mass spectrometry is a critical tool for the confirmation of the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a commonly employed technique for lincosamides.

Table 2.1: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Reference |

| [M+H]⁺ | 487.1879 | 487.1879 (predicted) | [1] |

Table 2.2: ESI-MS/MS Fragmentation of Lincosamides

| Fragment Ion (m/z) | Proposed Structure/Origin | Reference |

| 126 | Pyrrolidine (B122466) moiety fragment | [4][5] |

| 205 | Sugar moiety fragment | [4] |

| 219 | Sugar moiety fragment | [4] |

| 253 | Lincomycin-specific fragment | [4] |

| 277 | Lincomycin-specific fragment | [4] |

| 325 | Lincomycin-specific fragment | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR spectra for this compound are not publicly available. However, based on the structure and published data for the parent compound, lincomycin, the following characteristic signals can be anticipated.[6]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the numerous protons in the molecule. Key signals would include:

-

Aliphatic Protons: A series of multiplets in the upfield region corresponding to the propyl and pyrrolidine ring protons.

-

Sugar Protons: A group of signals in the mid-field region characteristic of the carbohydrate moiety.

-

Anomeric Proton: A distinct signal for the anomeric proton of the sugar.

-

N-Methyl and S-Methyl Protons: Singlets corresponding to the methyl groups attached to the nitrogen and sulfur atoms.

-

Amide and Hydroxyl Protons: Broad signals that may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a range of signals corresponding to the 18 carbon atoms in the molecule. Expected chemical shifts include:

-

Aliphatic Carbons: Signals in the upfield region for the propyl and pyrrolidine carbons.

-

Sugar Carbons: Resonances in the 60-100 ppm range.

-

Anomeric Carbon: A signal typically found around 100 ppm.

-

Carbonyl Carbon: A downfield signal for the amide carbonyl group.

³¹P NMR Spectroscopy

The ³¹P NMR spectrum is a crucial tool for characterizing the phosphate group. A single resonance is expected for the phosphate group in this compound. The chemical shift of this peak will be influenced by the solvent and pH. Generally, organic phosphates show signals in a predictable region of the ³¹P NMR spectrum.[7][8][9][10]

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. However, the spectrum of the parent compound, Lincomycin Hydrochloride, shows characteristic absorptions that would also be present in the 2-phosphate derivative, with the addition of bands associated with the phosphate group.[11]

Table 4.1: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H and N-H stretching |

| ~2950 | C-H stretching (aliphatic) |

| ~1650 | C=O stretching (amide I) |

| ~1550 | N-H bending (amide II) |

| ~1250 | P=O stretching |

| ~1050 | P-O-C stretching |

| ~1080 | C-O-C stretching (ether) |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not widely published. The following are general methodologies that would be suitable for the analysis of this compound.

Mass Spectrometry (LC-MS/MS)

A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source would be appropriate.

-

Chromatographic Separation: A C18 reversed-phase column is typically used for lincosamides. The mobile phase could consist of a gradient of acetonitrile (B52724) and water containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

Mass Spectrometry: ESI in positive ion mode is generally effective. Full scan MS would be used to identify the [M+H]⁺ ion, and product ion scans (MS/MS) would be performed on the parent ion to obtain fragmentation data for structural confirmation.

NMR Spectroscopy

-

Sample Preparation: The sample would be dissolved in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

-

¹H and ¹³C NMR: Standard 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be run on a high-field NMR spectrometer (e.g., 400 MHz or higher) to fully assign the proton and carbon signals.

-

³¹P NMR: A 1D ³¹P NMR spectrum would be acquired, typically with proton decoupling, to observe the chemical shift of the phosphorus nucleus.

IR Spectroscopy

-

Sample Preparation: The spectrum could be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum would be recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a pharmaceutical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | TRC-L466205-10MG | LGC Standards [lgcstandards.com]

- 2. Lincomycin-2-phosphate | C18H35N2O9PS | CID 102424850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS No- 1228573-93-0 | Simson Pharma Limited [simsonpharma.com]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 5. researchgate.net [researchgate.net]

- 6. Lincomycin and clindamycin conformations. A fragment shared by macrolides, ketolides and lincosamides determined from TRNOE ribosome-bound conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. trilinkbiotech.com [trilinkbiotech.com]

- 9. mdpi.com [mdpi.com]

- 10. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Lincomycin 2-Phosphate vs. Lincomycin Hydrochloride: Properties, Stability, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Lincomycin (B1675468) 2-phosphate and Lincomycin hydrochloride, focusing on their core physicochemical properties, stability profiles, and biological activities. This document is intended to serve as a valuable resource for professionals in drug development and research, offering detailed data, experimental methodologies, and visual representations of key concepts.

Core Physicochemical Properties

Lincomycin hydrochloride is the salt form of the lincosamide antibiotic, lincomycin. Lincomycin 2-phosphate is a phosphate (B84403) ester prodrug of lincomycin, designed to improve its pharmaceutical properties. The key physicochemical properties of these two compounds are summarized in the table below.

| Property | This compound | Lincomycin Hydrochloride |

| Molecular Formula | C₁₈H₃₅N₂O₉PS | C₁₈H₃₅ClN₂O₆S |

| Molecular Weight | 486.52 g/mol [1] | 443.00 g/mol [2] |

| Appearance | White to Off-white Solid[3] | White crystalline powder[][5] |

| Melting Point | >208°C (decomposes)[3] | 156-158°C[] |

| pKa | Not available | 7.6[6] |

| Solubility | Freely soluble in water[7]. Slightly soluble in Methanol and Water[3][8]. | Soluble in water (50 mg/mL)[9], readily soluble in water[5], and soluble in methanol[6]. A solubility of 120 mg/mL in PBS has also been reported for the monohydrate form[10]. |

Stability Profiles

The stability of an active pharmaceutical ingredient is critical for its formulation, storage, and therapeutic efficacy. This compound and Lincomycin hydrochloride exhibit distinct stability profiles, particularly in aqueous solutions at different pH values.

This compound

This compound is a prodrug designed for improved stability in certain formulations. The predominant degradation pathways for this compound in aqueous solutions across a pH range of 1-10 are thioglycoside and phosphate ester hydrolysis. Studies have shown that it is most stable in the pH range of 6-10.

Lincomycin Hydrochloride

The stability of Lincomycin hydrochloride in aqueous solutions is significantly influenced by pH. It demonstrates the greatest stability at approximately pH 4.[6][11][12] As the pH deviates from this optimum, its degradation rate increases. In acidic conditions, it undergoes hydrolysis, while in basic conditions, degradation is also accelerated.[11] Forced degradation studies have shown that Lincomycin hydrochloride degrades in the presence of acid, base, and oxidizing agents.[11]

| Condition | This compound Stability | Lincomycin Hydrochloride Stability |

| Optimal pH | 6 - 10 | ~ 4[6][11][12] |

| Acidic pH | Less stable, undergoes hydrolysis | Less stable, undergoes hydrolysis[11] |

| Basic pH | More stable | Less stable, degradation rate increases |

| Storage (Aqueous Solution) | More stable in neutral to slightly alkaline solutions | More stable in acidic solutions (around pH 4) |

Biological Activity and Mechanism of Action

Lincomycin is a bacteriostatic antibiotic that inhibits bacterial protein synthesis.[5] Its mechanism of action involves binding to the 50S ribosomal subunit of susceptible bacteria, thereby interfering with the peptidyl transferase reaction and preventing the elongation of the polypeptide chain.[5]

Lincomycin Hydrochloride

As the active form of the drug, Lincomycin hydrochloride exhibits direct antibacterial activity against a narrow spectrum of bacteria, primarily targeting Gram-positive organisms and some anaerobic bacteria.

This compound

This compound is an inactive prodrug in vitro. Its phosphate ester group renders it unable to bind effectively to the bacterial ribosome. However, in vivo, it is readily hydrolyzed by endogenous phosphatases to release the active lincomycin. This bioconversion makes this compound as active as Lincomycin hydrochloride in vivo. The use of a phosphate prodrug can offer advantages such as improved taste and potentially altered absorption characteristics.

The following table summarizes the in vitro activity of Lincomycin against common Gram-positive pathogens. As this compound is inactive in vitro, no MIC values are provided for it.

| Bacterial Species | Lincomycin MIC Range (µg/mL) |

| Staphylococcus aureus | 0.2 - 32 |

| Streptococcus pyogenes | 0.04 - 0.8 |

| Streptococcus pneumoniae | 0.05 - 0.4 |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

A validated stability-indicating HPLC method is essential for the quantitative analysis of lincomycin and its degradation products.

Objective: To determine the purity of Lincomycin hydrochloride or this compound and to quantify the parent drug in the presence of its degradation products during stability studies.

Materials:

-

Lincomycin Hydrochloride or this compound reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Orthophosphoric acid

-

Deionized water

-

C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase. A common mobile phase for lincomycin analysis consists of a mixture of phosphate buffer and acetonitrile. For example, a mixture of 0.023 M orthophosphoric acid (pH adjusted to 2.3) and acetonitrile (67:33, v/v).

-

Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution.

-

Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in the mobile phase to a known concentration.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 210 nm

-

Column Temperature: Ambient

-

-

Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solutions to generate a calibration curve. Inject the sample solutions.

-

Data Analysis: Identify and quantify the peak corresponding to the parent drug and any degradation products by comparing their retention times and peak areas with those of the standards.

Determination of Aqueous Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the aqueous solubility of Lincomycin hydrochloride or this compound at a specific temperature.

Materials:

-

Lincomycin hydrochloride or this compound

-

Distilled water or buffer of desired pH

-

Stoppered flasks

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical method for quantification (e.g., validated HPLC method)

Procedure:

-

Sample Preparation: Add an excess amount of the compound to a stoppered flask containing a known volume of the aqueous medium (e.g., water or buffer).

-

Equilibration: Place the flasks in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Phase Separation: After equilibration, centrifuge the samples at a high speed to separate the undissolved solid from the saturated solution.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it appropriately with the mobile phase of the analytical method.

-

Quantification: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility of the compound in the aqueous medium, taking into account the dilution factor.

Visualizations

Signaling Pathway: Lincomycin's Mechanism of Action

Caption: Mechanism of action of Lincomycin.

Experimental Workflow: HPLC Analysis

Caption: General workflow for HPLC analysis.

Logical Relationship: Prodrug Activation

Caption: In vivo activation of this compound.

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 3. Oral bioavailability and egg drug residue of lincomycin in laying hens after different treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and skin concentrations of lincomycin after intravenous and oral administration to cats [scielo.org.za]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. old.antibiotic.ru [old.antibiotic.ru]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. jipbs.com [jipbs.com]

- 10. This compound - Daicel Pharma Standards [daicelpharmastandards.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Phosphate Ester of Lincomycin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature and publicly available data on the phosphate (B84403) ester of lincomycin (B1675468), specifically lincomycin 2-phosphate, are limited. Much of the understanding of this compound is inferred from patents and by analogy to its parent compound, lincomycin, and the structurally related and more extensively studied clindamycin (B1669177) phosphate. This guide synthesizes the available information and provides logical extrapolations where direct data is absent.

Introduction

Lincomycin, an antibiotic produced by the actinomycete Streptomyces lincolnensis, has historically been used to treat serious infections caused by Gram-positive bacteria. To enhance its pharmaceutical properties, particularly its aqueous solubility for parenteral administration, derivatives such as the phosphate ester have been developed. This compound is a water-soluble prodrug that is anticipated to be rapidly converted in vivo to the active parent drug, lincomycin, through the action of endogenous phosphatases.[1][2] This guide provides a comprehensive overview of the synthesis, proposed mechanism of action, and physicochemical properties of this compound, drawing on available patent literature and data from related compounds.

Physicochemical Properties

This compound is a semi-synthetic derivative of lincomycin. Key quantitative data for lincomycin and its 2-phosphate ester are summarized below.

| Property | Lincomycin | This compound |

| Molecular Formula | C₁₈H₃₄N₂O₆S | C₁₈H₃₅N₂O₉PS |

| Molecular Weight | 406.5 g/mol [3] | 486.5 g/mol [4] |

| CAS Number | 154-21-2[3] | 27480-30-4[4] |

| Appearance | Amorphous solid[3] | Data not available |

| pKa | 7.6[3] | Data not available |

| Purity (typical) | >98% | >95% (HPLC)[5] |

Synthesis of this compound

The synthesis of this compound involves the selective phosphorylation of the lincomycin molecule. Based on patent literature, a general synthetic approach can be outlined.[6]

Experimental Protocol: General Method for the Preparation of this compound Derivatives

This protocol is a generalized interpretation based on patent SU511014A3 and may require optimization.[6]

-

Protection of Hydroxyl Groups: To achieve selective phosphorylation at the 2-position, other reactive hydroxyl groups on the lincomycin molecule are first protected. This can be achieved by reacting lincomycin with a suitable protecting group reagent.

-

Phosphorylation: The protected lincomycin is then reacted with a phosphorylating agent in the presence of a suitable solvent and at a controlled temperature.

-

Deprotection: Following phosphorylation, the protecting groups are removed under conditions that do not cleave the newly formed phosphate ester.

-

Purification: The crude this compound is purified, for example, by ion-exchange chromatography.[6] The product can then be isolated, for instance, by freeze-drying.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Lincomycin | C18H34N2O6S | CID 3000540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lincomycin-2-phosphate | C18H35N2O9PS | CID 102424850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | TRC-L466205-10MG | LGC Standards [lgcstandards.com]

- 6. SU511014A3 - Method for preparing lincomycin-2-phosphate derivatives - Google Patents [patents.google.com]

The Genesis of a Prodrug: An In-depth Technical Guide to the Discovery and History of Lincomycin 2-Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and history of lincomycin (B1675468) 2-phosphate, a pivotal development in the progression of lincosamide antibiotics. By exploring the scientific motivations, synthetic pathways, and initial biological evaluations, this document provides a comprehensive resource for researchers in antibiotic development and pharmaceutical sciences.

Introduction: The Need for a Lincomycin Prodrug

Lincomycin, a lincosamide antibiotic isolated from Streptomyces lincolnensis, demonstrated significant efficacy against Gram-positive bacteria. However, its clinical utility was hampered by two key drawbacks: a bitter taste, which complicated oral administration, particularly in pediatric patients, and limited water solubility. These challenges spurred the investigation into chemical modifications of the parent molecule to enhance its pharmaceutical properties without compromising its in vivo antibacterial activity. The development of lincomycin 2-phosphate emerged as a successful prodrug strategy to address these limitations. A prodrug is an inactive or less active compound that is metabolized into the active parent drug within the body. In the case of this compound, the addition of a phosphate (B84403) group at the 2-hydroxyl position of the sugar moiety rendered the molecule more water-soluble and less bitter.[1] This phosphate ester is designed to be cleaved by endogenous phosphatases in the body, releasing the active lincomycin.

The Seminal Discovery and Synthesis

The pioneering work on the synthesis and biological evaluation of this compound was conducted by W. Morozowich and his colleagues at The Upjohn Company in the late 1960s. Their research, published in 1969, detailed a multi-step chemical synthesis to selectively phosphorylate the 2-hydroxyl group of lincomycin.[1]

Synthetic Strategy

The synthesis of this compound required a strategic approach to protect the other reactive hydroxyl groups at the 3, 4, and 7 positions to ensure selective phosphorylation at the desired C-2 position. The general synthetic pathway is outlined below.

Experimental Protocols

The following experimental protocols are based on the methodologies described in the scientific literature, including a detailed patent describing a similar synthetic route.[2]

Step 1: Preparation of 3,4-O-Anisylidene Lincomycin

This initial step protects the cis-hydroxyl groups at the 3 and 4 positions of the sugar moiety.

-

Reactants: Lincomycin hydrochloride, anisaldehyde, and a suitable solvent system.

-

Procedure: A mixture of lincomycin hydrochloride and anisaldehyde in a solvent is heated. The reaction progress is monitored for the formation of the acetal. The product is then isolated and purified.

Step 2: Synthesis of 7-O-Trityl-3,4-O-anisylidene Lincomycin

The 7-hydroxyl group is protected with a bulky trityl group to prevent its phosphorylation.

-

Reactants: 3,4-O-Anisylidene Lincomycin, Trityl chloride, Pyridine.

-

Procedure: 3,4-O-Anisylidene lincomycin is dissolved in pyridine, and trityl chloride is added. The mixture is stirred at room temperature overnight. The resulting yellow crystals of 7-O-trityl-3,4-O-anisylidene lincomycin are separated by filtration, washed with hexane, and dried.[2] The product can be further purified by recrystallization from acetonitrile.[2]

Step 3: Phosphorylation of 7-O-Trityl-3,4-O-anisylidene Lincomycin

The exposed 2-hydroxyl group is then phosphorylated.

-

Reactants: 7-O-Trityl-3,4-O-anisylidene Lincomycin, Phosphorus oxychloride (POCl3), Pyridine.

-

Procedure: A solution of 7-O-trityl-3,4-O-anisylidene lincomycin in dry pyridine is cooled to between -38°C and -42°C.[2] A solution of phosphorus oxychloride in pyridine is added dropwise while maintaining the low temperature.[2] After the addition, the reaction mixture is allowed to warm to room temperature.[2]

Step 4: Hydrolysis and Deprotection

The protecting groups are removed to yield the final product.

-

Procedure: The reaction mixture from the previous step is cooled again, and a solution of water in pyridine is added.[2] This hydrolyzes the dichlorophosphate intermediate. The trityl and anisylidene protecting groups are subsequently removed under acidic conditions to yield this compound. The final product is then purified.

Quantitative Data

While the seminal paper by Morozowich et al. does not provide exhaustive quantitative data in its abstract, a related patent provides some insight into the yields of the intermediates.

| Step | Product | Reported Yield | Reference |

| Tritylation of 3,4-O-anisylidene lincomycin | 7-O-Trityl-3,4-O-anisylidene lincomycin | 9.4 g (from an unspecified amount of starting material) | [2] |

Biological Activity and Properties

Initial biological evaluations revealed the defining characteristic of this compound as a prodrug.

In Vitro vs. In Vivo Activity

This compound was found to be inactive in vitro against susceptible bacteria. However, when administered in vivo to mice, it demonstrated comparable antibacterial activity to the parent lincomycin.[1] This discrepancy is attributed to the enzymatic hydrolysis of the phosphate ester by phosphatases present in the body, which releases the active lincomycin.

Physicochemical Properties

The addition of the phosphate group significantly altered the physicochemical properties of the molecule.

| Property | Lincomycin | This compound | Reference |

| Taste | Bitter | Less bitter | [1] |

| Water Solubility | Limited | Improved | |

| In Vitro Activity | Active | Inactive | [1] |

| In Vivo Activity | Active | Active | [1] |

Hydrolysis and Stability

A subsequent study by Oesterling and Rowe in 1970 investigated the hydrolysis of this compound. Their work provided crucial data on the stability of the prodrug under various conditions, which is essential for formulation development.[3]

Experimental Workflow

The overall workflow for the discovery and initial evaluation of this compound can be visualized as follows:

Conclusion

The discovery of this compound represents a significant milestone in the field of antibiotic development. It exemplifies the successful application of the prodrug concept to overcome the pharmaceutical limitations of a potent therapeutic agent. The work of Morozowich and his colleagues not only provided a more palatable and soluble alternative to lincomycin but also laid the groundwork for the development of other lincosamide prodrugs, such as clindamycin (B1669177) phosphate. This in-depth guide provides a foundational understanding of the history and core science behind this important antibiotic derivative, serving as a valuable resource for professionals in the ongoing quest for improved anti-infective therapies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Lincomycin 2-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lincomycin (B1675468), an antibiotic produced by Streptomyces lincolnensis, is a lincosamide effective against many Gram-positive bacteria. Its biological activity can be modulated through chemical modification, such as phosphorylation. The addition of a phosphate (B84403) group at the 2-position of the lincomycin molecule can alter its pharmacokinetic properties, potentially leading to prodrugs with improved characteristics. This document provides a detailed protocol for the synthesis and purification of lincomycin 2-phosphate, compiled from available literature and adapted from established chemical methodologies.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Grade | Supplier (Example) |

| Lincomycin Hydrochloride | Pharmaceutical Grade | Sigma-Aldrich |

| Phosphorus Oxychloride (POCl₃) | Reagent Grade | Merck |

| Pyridine (B92270) | Anhydrous | Acros Organics |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |

| Dowex 1-X2 Resin (Acetate form) | 200-400 mesh | Dow Chemical |

| Ammonium (B1175870) Acetate (B1210297) | Reagent Grade | VWR |

| Hydrochloric Acid (HCl) | ACS Grade | J.T. Baker |

| Sodium Hydroxide (B78521) (NaOH) | ACS Grade | EMD Millipore |

| Methanol (MeOH) | HPLC Grade | Honeywell |

| Acetonitrile (ACN) | HPLC Grade | Honeywell |

| Deionized Water | Type 1 | Millipore |

Table 2: Chromatographic Conditions for Analysis and Purification

| Parameter | Analytical HPLC | Preparative Ion-Exchange Chromatography |

| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) | Dowex 1-X2 (Acetate form) (e.g., 3 x 50 cm) |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.05 M Ammonium Acetate |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 2.0 M Ammonium Acetate |

| Gradient | 5% to 95% B over 20 minutes | Step or Linear Gradient (e.g., 0-100% B) |

| Flow Rate | 1.0 mL/min | 5-10 mL/min |

| Detection | UV at 210 nm or ELSD | UV at 210 nm or Refractive Index (RI) |

| Temperature | 25 °C | Ambient |

Experimental Protocols

Safety Precautions: The synthesis of this compound involves the use of hazardous chemicals. Phosphorus oxychloride and pyridine are corrosive, toxic, and moisture-sensitive.[1][2][3][4] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

Part 1: Synthesis of this compound

This protocol is adapted from general methods for the selective phosphorylation of secondary hydroxyl groups in polyhydroxylated compounds. A key step involves the protection of the more reactive primary hydroxyl groups at the 3 and 4-positions before phosphorylation of the secondary hydroxyl at the 2-position.

Step 1: Protection of Lincomycin (Formation of 3,4-O-isopropylidene-lincomycin)

-

Suspend lincomycin hydrochloride (1 equivalent) in anhydrous acetone.

-

Add 2,2-dimethoxypropane (B42991) (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction with triethylamine (B128534) and concentrate the mixture under reduced pressure.

-

Purify the resulting 3,4-O-isopropylidene-lincomycin by silica (B1680970) gel column chromatography.

Step 2: Phosphorylation of Protected Lincomycin

-

Dissolve the purified 3,4-O-isopropylidene-lincomycin (1 equivalent) in anhydrous pyridine and cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 2-3 hours. Monitor the formation of the phosphate intermediate by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the pyridine by co-evaporation with toluene (B28343) under reduced pressure.

Step 3: Deprotection to Yield this compound

-

Dissolve the crude phosphorylated intermediate in a solution of 80% acetic acid in water.

-

Heat the mixture to 50-60 °C and stir for 1-2 hours to remove the isopropylidene protecting group.

-

Monitor the deprotection by TLC or HPLC.

-

Once the reaction is complete, cool the solution and concentrate it under reduced pressure to remove the acetic acid.

-

Dissolve the residue in deionized water for purification.

Part 2: Purification of this compound by Ion-Exchange Chromatography

The crude this compound is purified using anion-exchange chromatography to separate it from unreacted starting material, inorganic phosphate, and other byproducts.[5][6][7][8][9]

-

Column Preparation: Prepare a column with Dowex 1-X2 resin (acetate form). Wash the resin thoroughly with deionized water and then equilibrate with the starting buffer (e.g., 0.05 M ammonium acetate).

-

Sample Loading: Adjust the pH of the aqueous solution of crude this compound to ~7.0 with a dilute sodium hydroxide solution and load it onto the equilibrated ion-exchange column.

-

Elution:

-

Wash the column with the starting buffer to remove any unbound impurities.

-

Elute the bound this compound using a linear or step gradient of ammonium acetate (from 0.05 M to 2.0 M).

-

-

Fraction Collection and Analysis: Collect fractions and analyze them by analytical HPLC to identify those containing the pure this compound.

-

Desalting: Pool the pure fractions and remove the ammonium acetate by repeated lyophilization or through a desalting column (e.g., Sephadex G-10).

-

Final Product: The final product is obtained as a white, amorphous solid.

Part 3: Analytical Characterization

High-Performance Liquid Chromatography (HPLC): Purity is assessed using a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid. The retention time of this compound will be significantly shorter than that of lincomycin due to its increased polarity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The spectrum will be complex, but comparison with the spectrum of lincomycin will show characteristic shifts for the protons near the 2-position due to the presence of the phosphate group.

-

13C NMR: Similar to the 1H NMR, shifts in the carbon signals around the 2-position are expected.

-

31P NMR: A single peak is expected in the phosphate region of the spectrum. The chemical shift will be indicative of a phosphate monoester.[10][11][12][13][14]

High-Resolution Mass Spectrometry (HRMS): HRMS will be used to confirm the elemental composition of the final product. The observed mass should correspond to the calculated exact mass of this compound (C₁₈H₃₅N₂O₉PS). Analysis of the fragmentation pattern can provide further structural confirmation.[15][16][17]

Visualizations

Synthesis and Purification Workflow

References

- 1. echemi.com [echemi.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. fishersci.com [fishersci.com]

- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. microbenotes.com [microbenotes.com]

- 6. conductscience.com [conductscience.com]

- 7. chromtech.com [chromtech.com]

- 8. harvardapparatus.com [harvardapparatus.com]

- 9. cytivalifesciences.com [cytivalifesciences.com]

- 10. Phosphorus-31 nuclear magnetic resonance chemical shifts of phosphoric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 12. The benchmark of 31 P NMR parameters in phosphate: a case study on structurally constrained and flexible phosphate - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP06969C [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Phosphopeptide Fragmentation and Site Localization by Mass Spectrometry: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fragmentation of phosphorylated and singly charged peptide ions via interaction with metastable atoms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry [mdpi.com]

Application Notes and Protocols for Lincomycin 2-Phosphate in Bacterial Culture Media

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Lincomycin (B1675468) 2-phosphate as a selective agent in bacterial culture media. This document outlines the mechanism of action, provides detailed protocols for its preparation and use, and presents quantitative data on its efficacy against various bacterial species.

Introduction

Lincomycin is a lincosamide antibiotic produced by the actinomycete Streptomyces lincolnensis. It is effective against most Gram-positive bacteria by inhibiting protein synthesis. Lincomycin 2-phosphate is a water-soluble prodrug of lincomycin. In vivo, the phosphate (B84403) group is cleaved by phosphatases to release the active lincomycin. While this compound itself is inactive, its hydrolysis to lincomycin allows for its use in microbiological applications.[]

Mechanism of Action: Lincomycin acts by binding to the 23S rRNA component of the 50S subunit of the bacterial ribosome. This binding interferes with the peptidyl transferase center, inhibiting the formation of peptide bonds and thereby halting protein synthesis. This action is primarily bacteriostatic, but at higher concentrations, it can be bactericidal.[2]

Product Information

| Property | Information |

| Synonyms | Lincomycin phosphate; Methyl 6,8-dideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-D-erythro-α-D-galacto-Octopyranoside 2-(dihydrogen phosphate) |

| Appearance | White to off-white solid |

| Solubility | There are conflicting reports on the solubility of this compound in water, with some sources indicating it is "slightly soluble" and others "freely soluble".[][3] It is recommended to empirically determine the solubility for your specific application. It is also slightly soluble in methanol (B129727) when heated.[] |

| Storage | Store the solid form at -20°C.[] |

Key Considerations for Use in Bacterial Culture

This compound requires hydrolysis to the active lincomycin to exert its antibacterial effect. The rate of this hydrolysis in bacterial culture media is a critical factor for its successful application. The stability of this compound is pH-dependent, with the greatest stability observed in the pH range of 6-10.[] Since most bacterial culture media are buffered to a pH of around 7, some spontaneous hydrolysis to the active form is expected. However, the rate may not be sufficient for immediate selection.

Recommendation: When using this compound for bacterial selection, consider a pre-incubation step of the prepared medium for a few hours at 37°C to allow for partial hydrolysis and the generation of a sufficient concentration of active lincomycin. Alternatively, the use of lincomycin hydrochloride, the active form, is more direct and may provide more consistent results.

Experimental Protocols

Preparation of Stock Solution

Due to the variability in reported solubility, it is recommended to prepare a stock solution at a concentration that is readily achievable, for example, 10 mg/mL or 50 mg/mL.

Materials:

-

This compound powder

-

Sterile, deionized water

-

Sterile conical tubes

-

Sterile 0.22 µm syringe filter

Procedure:

-

In a sterile environment, accurately weigh the desired amount of this compound powder.

-

Add a portion of the sterile water to the powder in a sterile conical tube.

-

Vortex the solution until the powder is completely dissolved. If solubility is an issue, gentle warming may be attempted.

-

Bring the solution to the final desired volume with sterile water.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquot the sterile stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Preparation of Selective Bacterial Culture Plates

The recommended working concentration of lincomycin for bacterial selection can vary depending on the bacterial species and the specific application. For general use with Escherichia coli, a starting concentration of 100-200 µg/mL of active lincomycin is recommended.[4] When using this compound, a similar target concentration of the active form should be aimed for, accounting for the molecular weight difference if necessary and considering the hydrolysis requirement.

Materials:

-

Luria-Bertani (LB) agar (B569324) or other suitable bacterial growth medium

-

Sterile petri dishes

-

This compound stock solution

Procedure:

-

Prepare the bacterial growth medium according to the manufacturer's instructions and autoclave.

-

Cool the autoclaved medium to 50-55°C in a water bath. This is crucial to prevent the degradation of the antibiotic.

-

Add the appropriate volume of the sterile this compound stock solution to the cooled medium to achieve the desired final concentration.

-

Mix the medium thoroughly by swirling the flask.

-

Pour the plates and allow them to solidify at room temperature.

-

For optimal performance, consider pre-incubating the plates at 37°C for a few hours before use to facilitate the hydrolysis of this compound to active lincomycin.

-

Store the plates at 2-8°C, protected from light.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Determining the MIC of lincomycin for your specific bacterial strain is recommended for optimizing its use.

Materials:

-

Bacterial culture in the logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth

-

96-well microtiter plates

-

This compound stock solution

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in the broth in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Dilute the bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Add the diluted bacterial suspension to each well containing the antibiotic dilutions. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

-

Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 16-20 hours.

-

The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

Quantitative Data: Antimicrobial Spectrum

The following tables summarize the Minimum Inhibitory Concentration (MIC) ranges for lincomycin against various bacterial species. As this compound is a prodrug, the in vitro activity is dependent on its conversion to lincomycin. The data presented here is for the active lincomycin molecule.

Table 1: Gram-Positive Bacteria

| Bacterial Species | MIC Range (µg/mL) |

| Staphylococcus aureus | 0.2 - 32 |

| Streptococcus pneumoniae | 0.05 - 0.4 |

| Streptococcus pyogenes | 0.04 - 0.8 |

Table 2: Other Bacteria

| Bacterial Species | MIC Range (µg/mL) |

| Neisseria gonorrhoeae | A concentration of 0.5 µg/mL has been used in selective media.[3] |

Visualizations

Caption: Mechanism of action of lincomycin on the bacterial ribosome.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Caption: Conversion of inactive this compound to active lincomycin.

References

Application Notes and Protocols for Lincomycin 2-Phosphate in Transformed Bacteria Selection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing lincomycin (B1675468) 2-phosphate as a selective agent for transformed bacteria. The protocols and data presented are intended for use in molecular biology workflows, particularly for the selection of bacterial colonies that have been successfully transformed with a plasmid conferring resistance to lincomycin.

Introduction

Lincomycin is a lincosamide antibiotic that inhibits protein synthesis in susceptible bacteria.[1][2][3] This property makes it an effective selective agent in molecular cloning for isolating bacteria that have incorporated a resistance gene. Resistance to lincomycin is typically conferred by genes such as lnu (lincosamide nucleotidyltransferase), which enzymatically inactivate the antibiotic.[4]

Lincomycin 2-phosphate is a phosphate (B84403) ester of lincomycin. While detailed protocols for its direct use in bacterial selection are not widely published, it is understood to be a prodrug that undergoes hydrolysis to release the active lincomycin molecule.[5] The protocols provided herein are based on the established concentrations for lincomycin, with adjustments for the molecular weight of this compound.

Mechanism of Action and Resistance

Lincomycin acts by binding to the 23S portion of the 50S subunit of the bacterial ribosome, which is a key component of the protein synthesis machinery.[6][7] This binding interferes with the peptidyl transferase center, preventing the elongation of polypeptide chains and thereby halting protein synthesis.[7] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[8][9]

Bacterial resistance to lincomycin is most commonly achieved through enzymatic modification of the antibiotic.[9] The lnu genes encode for lincosamide nucleotidyltransferases, which catalyze the addition of a nucleotide monophosphate to the lincomycin molecule. This modification prevents lincomycin from binding to the ribosome, rendering it ineffective.[4]

Data Presentation

Table 1: Recommended Concentrations for Bacterial Selection

| Antibiotic | Bacterial Strain | Recommended Concentration (µg/mL) |

| Lincomycin | Escherichia coli (general use) | 100 - 200[1] |

| This compound (Free Base) | Escherichia coli (general use) | 121 - 242 |

| This compound (Acetate Salt) | Escherichia coli (general use) | 134 - 268 |

*Calculated based on the molecular weight of lincomycin (406.5 g/mol ), this compound free base (486.5 g/mol )[10], and this compound acetate (B1210297) salt (546.2 g/mol )[11] to provide an equivalent molar concentration of the active lincomycin.

Table 2: Preparation of this compound Stock Solution

| Component | Amount |

| This compound Powder | 500 mg |

| Sterile Deionized Water | to a final volume of 10 mL |

| Final Concentration | 50 mg/mL |

Experimental Protocols

Protocol 1: Preparation of 50 mg/mL this compound Stock Solution

-

Weighing: Accurately weigh 500 mg of this compound powder and transfer it to a sterile 15 mL conical tube.

-

Dissolving: Add 8 mL of sterile, deionized water to the tube. Vortex thoroughly until the powder is completely dissolved.

-

Volume Adjustment: Adjust the final volume to 10 mL with sterile, deionized water.

-